molecular formula C14H17NO4S B041489 S-Acetylthiorphan CAS No. 124735-06-4

S-Acetylthiorphan

Katalognummer: B041489
CAS-Nummer: 124735-06-4
Molekulargewicht: 295.36 g/mol
InChI-Schlüssel: DCMKACHZOPSUHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Acetylthiorphan (CAS: 124735-06-4) is a prodrug derivative of thiorphan, designed to enhance bioavailability and central nervous system (CNS) penetration. Structurally, it features an acetylated sulfhydryl group, which increases lipophilicity, enabling efficient blood-brain barrier (BBB) traversal . Upon systemic administration, it undergoes hydrolysis to release acetylthiorphan, an active neutral endopeptidase (NEP) inhibitor. NEP inhibition elevates endogenous opioid levels, such as enkephalins, conferring analgesic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : S-Acetylthiorphan can be synthesized through the acetylation of thiorphan. The process involves the reaction of thiorphan with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as a white to off-white solid .

Industrial Production Methods: : While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: : S-Acetylthiorphan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

S-Acetylthiorphan is primarily recognized for its analgesic properties. It is a derivative of thiorphan, which is known for its ability to inhibit neutral endopeptidase (NEP), an enzyme that degrades endogenous opioid peptides. This inhibition can enhance analgesic effects by increasing the availability of these peptides at receptor sites.

Analgesic Mechanism

The compound exhibits a mechanism of action that involves crossing the blood-brain barrier effectively due to its lipophilicity, a result of the acetylation of the thiol group. In studies, this compound demonstrated analgesic effects comparable to those of acetorphan but with a longer duration of action in certain models, such as the hot-plate test in mice . However, it showed no activity in the tail-flick test, indicating variability in its effectiveness depending on the pain model used.

Comparative Studies

Comparative studies have highlighted the efficacy of this compound against its parent compounds:

CompoundIC50 (nM)Analgesic Activity (Hot-Plate Test)Analgesic Activity (Tail-Flick Test)
Thiorphan1.8YesYes
Acetorphan< 100YesNo
This compound316Yes (longer duration)No

The data indicates that while this compound has a higher IC50 value than thiorphan, it still retains significant analgesic properties, particularly in scenarios where prolonged effect is desired .

Development as a Prodrug

This compound functions as a prodrug, meaning it is metabolized into an active form within the body. This characteristic allows for improved bioavailability and targeted delivery of therapeutic agents to the central nervous system (CNS). Research has shown that upon administration, this compound is hydrolyzed into thiorphan, which then exerts its pharmacological effects .

CNS Penetration

The design of this compound as a CNS-directed carrier group enhances its ability to penetrate the blood-brain barrier effectively. The compound's structure mimics endogenous lipids, facilitating better brain uptake compared to thiorphan alone . This property is crucial for developing treatments for conditions like chronic pain and other CNS disorders.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various therapeutic contexts:

  • Pain Management : In animal models, this compound has been shown to provide significant analgesia in response to nociceptive stimuli, indicating potential for use in clinical pain management protocols .
  • Metabolic Studies : Research involving untargeted metabolomics has confirmed that this compound is a metabolite of racecadotril, further establishing its relevance in gastrointestinal therapies as well .

Wirkmechanismus

S-Acetylthiorphan exerts its effects primarily through the inhibition of enkephalinase, an enzyme responsible for the degradation of enkephalins. By inhibiting this enzyme, this compound increases the levels of enkephalins, which are natural peptides that modulate pain and gastrointestinal function. The compound’s ability to cross the blood-brain barrier allows it to exert central nervous system effects, contributing to its analgesic properties .

Vergleich Mit ähnlichen Verbindungen

Key Pharmacological Properties :

  • Mechanism : Prodrug → hydrolyzed to acetylthiorphan (NEP inhibitor; IC₅₀ = 316 ± 38 nM) .
  • Lipophilicity : Enhanced by S-acetylation, improving CNS bioavailability .

Comparison with Thiorphan

Structural and Functional Differences

Parameter S-Acetylthiorphan Thiorphan
Structure Acetylated derivative Free sulfhydryl group
Lipophilicity High (logP: ~2.5) Low (logP: ~0.8)
NEP Inhibition (IC₅₀) 316 ± 38 nM (metabolite) 1.8 ± 0.2 nM
BBB Penetration High Limited

Pharmacological Insights :

  • Potency : Thiorphan is a direct, potent NEP inhibitor (IC₅₀ ~1.8 nM) but suffers from poor BBB penetration due to low lipophilicity. This compound, while less potent in vitro, acts as a prodrug, achieving higher CNS concentrations and prolonged analgesia in vivo .
  • In Vivo Efficacy : In the hot-plate test, this compound’s metabolite shows comparable efficacy to thiorphan but with a longer duration (>60 min vs. ~30 min) .

Comparison with Acetorphan (Racecadotril)

Structural and Pharmacokinetic Profiles

Parameter This compound Acetorphan (Racecadotril)
Prodrug Target Thiorphan Thiorphan
Metabolite Acetylthiorphan Thiorphan
Duration of Action Prolonged (>60 min) Shorter (~30–45 min)
Clinical Use Experimental analgesia Acute diarrhea

Key Findings :

  • Mechanistic Overlap : Both are prodrugs of thiorphan but differ in metabolic pathways. Acetorphan is hydrolyzed directly to thiorphan, while this compound releases acetylthiorphan, which may have distinct pharmacokinetic properties .
  • Therapeutic Outcomes : In murine models, this compound and acetorphan show similar peak analgesic effects in the hot-plate test. However, this compound’s effects persist longer, suggesting slower metabolism or reduced clearance .

Comparison with Other Enkephalinase Inhibitors and Prodrugs

Selected NEP Inhibitors and Prodrugs

Compound Type IC₅₀ (NEP) Key Feature
This compound Prodrug 316 nM Enhanced BBB penetration, sustained action
Opiorphin Natural 120 nM Endogenous inhibitor; short half-life
Dynorphin A Peptide 220 nM Non-selective; opioid receptor cross-reactivity

Structural Derivatives :

  • 2-[this compound]-1,3-diacylaminopropan-2-ol Derivatives: Chimeric lipid carriers incorporating this compound show variable efficacy based on acyl chain length. For example, derivatives with C12 chains exhibit superior brain delivery and prolonged NEP inhibition compared to shorter chains .

Clinical and Research Implications

  • This compound: Ideal for CNS-targeted therapies due to its prodrug design. Potential applications in chronic pain or neurodegenerative disorders .
  • Thiorphan: Limited to peripheral or intrathecal use due to poor BBB penetration .
  • Racecadotril : Approved for diarrhea, highlighting the versatility of thiorphan prodrugs in diverse therapeutic areas .

Biologische Aktivität

S-Acetylthiorphan is a derivative of thiorphan, primarily known for its role as a neutral endopeptidase (NEP) inhibitor. This compound has garnered attention due to its potential therapeutic applications, particularly in pain management and neuropharmacology. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

This compound functions primarily through the inhibition of NEP, an enzyme responsible for the degradation of endogenous peptides such as enkephalins. By inhibiting NEP, this compound increases the levels of these peptides, which can enhance analgesic effects. The compound exhibits a significant ability to cross the blood-brain barrier (BBB), attributed to its increased lipophilicity compared to thiorphan .

Table 1: Inhibition Potency of NEP by Thiorphan and Its Derivatives

CompoundIC50 (nM)
Thiorphan1.8 ± 0.2
This compound316 ± 38
AcetorphanNot specified

The above table illustrates that while this compound is less potent than thiorphan in inhibiting NEP, its ability to penetrate the BBB suggests it may still have significant therapeutic potential .

2. Analgesic Activity

Research indicates that this compound exhibits analgesic properties in specific models. In studies involving intravenous administration in mice, it demonstrated analgesia comparable to acetorphan but with a longer duration of effect in the hot-plate test . However, it was noted that this compound did not show analgesic activity in the tail-flick test, indicating variability in response depending on the testing method used .

Case Study 1: Metabolism and Efficacy

A study examined the metabolism of racecadotril, a prodrug that converts into active metabolites including this compound and thiorphan. The research highlighted that Lacticaseibacillus casei Zhang could metabolize racecadotril effectively in simulated human digestion systems, producing this compound as a significant metabolite . This finding emphasizes the importance of gut microbiota in drug metabolism and potential personalized medicine applications.

Case Study 2: Analgesic Potency

In another study focusing on analgesic efficacy, researchers compared this compound's effects with those of other NEP inhibitors. The results indicated that while it had lower potency than thiorphan, its unique pharmacokinetic properties allowed for effective pain management strategies when combined with other treatments .

4. Conclusion

This compound represents a promising compound in pharmacology due to its NEP inhibitory action and ability to penetrate the BBB. Although it shows reduced potency compared to thiorphan, its unique properties and potential for enhanced analgesic effects warrant further investigation. Ongoing research into its metabolism and interactions within biological systems will be crucial for understanding its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of S-Acetylthiorphan, and how is it synthesized for experimental use?

this compound is a prodrug derivative of thiorphan, designed to enhance lipid solubility and blood-brain barrier permeability. Its synthesis involves acetylation of the thiol group in thiorphan, typically using acetic anhydride or acetyl chloride under controlled conditions. Analytical validation employs nuclear magnetic resonance (NMR) and mass spectrometry to confirm purity and structural integrity. For instance, Lambert et al. (1995b) detailed the synthesis of chimeric lipid carriers incorporating this compound, emphasizing the use of reverse-phase HPLC for purification .

Q. What pharmacological mechanisms underlie this compound's activity as an enkephalinase inhibitor?

this compound inhibits enkephalinase (neutral endopeptidase), thereby prolonging endogenous opioid peptide activity. Experimental validation includes in vitro enzyme inhibition assays using purified enkephalinase and in vivo models (e.g., mouse tail-flick test). Lambert et al. (1993a) demonstrated its analgesic potency (ED50 = 1.5 mg/kg IV in mice), with efficacy linked to deacetylation to active thiorphan in plasma . Methodologically, studies should control for acetylcholinesterase activity to isolate enkephalinase-specific effects.

Q. Which experimental models are most suitable for evaluating this compound's pharmacokinetics and efficacy?

Rodent models (mice/rats) are standard for assessing bioavailability and central nervous system penetration. Intravenous administration is preferred for pharmacokinetic profiling, while intracerebroventricular injection isolates central effects. Lambert et al. (1995c) used radiolabeled analogs (e.g., [<sup>14</sup>C]-glycine derivatives) to track distribution, emphasizing the need for tissue-specific sampling and LC-MS quantification . For reproducibility, adhere to ARRIVE guidelines for animal studies and report plasma half-life, volume of distribution, and clearance rates.

Advanced Research Questions

Q. How can researchers address contradictions between this compound's in vitro stability and in vivo efficacy?

Discrepancies often arise from interspecies metabolic differences or assay sensitivity. For example, Lambert et al. (1993a) reported rapid deacetylation in murine plasma but slower conversion in human plasma, impacting translational relevance . To resolve contradictions:

  • Use species-matched hepatocyte models for metabolic profiling.
  • Validate assays with synthetic standards (e.g., thiorphan-spiked plasma).
  • Apply compartmental pharmacokinetic modeling to predict tissue-specific activity.

Q. What experimental design considerations are critical for optimizing this compound as a prodrug delivery system?

Key factors include lipid solubility, enzymatic activation kinetics, and target tissue penetration. Lambert et al. (1995b) synthesized 1,3-diacylaminopropan-2-ol derivatives to enhance carrier stability, noting that acyl chain length impacts prodrug release rates . Methodological recommendations:

  • Use Franz diffusion cells to measure blood-brain barrier permeability.
  • Employ fluorescent or isotopic labeling for real-time biodistribution tracking.
  • Compare prodrug efficacy against unmodified thiorphan in dual-arm studies.

Q. How should researchers analyze conflicting data on this compound's bioavailability versus therapeutic efficacy?

Conflicting data may stem from assay variability (e.g., ELISA vs. mass spectrometry) or unaccounted metabolites. Lambert et al. (1993b) observed that 2-acyl derivatives exhibited unexpected pharmacological properties due to off-target esterase interactions . Mitigation strategies:

  • Conduct mass balance studies with radiolabeled compounds.
  • Use knockout animal models to isolate metabolic pathways.
  • Apply multivariate regression to identify covariates (e.g., body weight, enzyme levels).

Q. Methodological Frameworks

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

Non-linear regression (e.g., Hill equation) is standard for modeling dose-response curves. Lambert et al. (1993a) used probit analysis to calculate ED50 values, requiring ≥6 dose groups and controls . For robustness:

  • Report 95% confidence intervals for potency estimates.
  • Use ANOVA with post-hoc tests for intergroup comparisons.
  • Apply Bayesian hierarchical models for multi-study meta-analyses.

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Adhere to protocols from peer-reviewed syntheses, such as those in Lambert et al. (1995b), which specify reaction temperatures, solvent ratios, and purification thresholds (e.g., ≥95% HPLC purity) . Additional steps:

  • Deposit synthetic protocols in public repositories (e.g., Synthace).
  • Use QC/QA checklists aligned with ICH guidelines.
  • Share raw NMR/MS spectra as supplementary data .

Q. Data Presentation and Ethics

Q. What are the best practices for reporting this compound's toxicological data in preclinical studies?

Follow OECD Test Guidelines (e.g., TG 420 for acute toxicity) and include:

  • Dose-limiting toxicity (DLT) thresholds.
  • Histopathological findings (e.g., liver/kidney sections).
  • Hematological and biochemical markers (ALT, creatinine). Reference Lambert et al. (1993a)’s toxicity screens, which reported no mortality at therapeutic doses but noted transient hypoactivity .

Q. How should ethical considerations shape this compound research involving animal models?

Comply with institutional animal care guidelines (e.g., NIH OLAW) and the 3Rs principle (Replacement, Reduction, Refinement). Lambert et al. (1993a) minimized cohort sizes using power analysis and employed non-invasive analgesia monitoring . Document ethical approvals (e.g., IACUC protocol numbers) and justify species selection in manuscripts .

Eigenschaften

IUPAC Name

2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-10(16)20-9-12(14(19)15-8-13(17)18)7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMKACHZOPSUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924919
Record name N-{2-[(Acetylsulfanyl)methyl]-1-hydroxy-3-phenylpropylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124735-06-4
Record name S-Acetylthiorphan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124735064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(Acetylsulfanyl)methyl]-1-hydroxy-3-phenylpropylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-ACETYLTHIORPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V054NE7TB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.